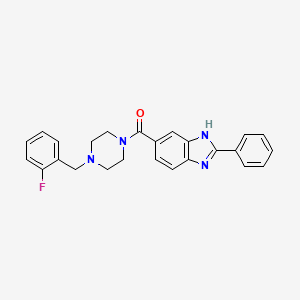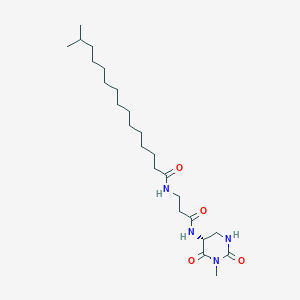
Biemamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biemamide A is an inhibitor of the TGF-β pathway which blocks the epithelial to mesenchymal transition.
Aplicaciones Científicas De Investigación
TGF-β Pathway Inhibition and Epithelial to Mesenchymal Transition
Biemamides, including Biemamide A, have been identified as inhibitors of the TGF-β pathway, specifically blocking the epithelial to mesenchymal transition (EMT) in cells. This property was discovered through screening of a marine natural products library. Biemamides A-E exhibited specific inhibition of TGF-β induced EMT in NMuMG cells. Furthermore, in the nematode Caenorhabditis elegans, biemamides influenced developmental processes related to body size regulation in a dose-dependent manner (Zhang et al., 2018).
Total Synthesis and Stereochemical Revision
Research has also been conducted on the total synthesis and stereochemical revision of Biemamides B and D, which are closely related to this compound. This study achieved the first expedient asymmetric synthesis of both enantiomers of these biemamides, which are 5,6-dihydrouracil-type marine natural products. The study provided crucial insights into the stereochemistry of these compounds, revising the absolute configuration at the C5 position of natural biemamides B and D (Srivastava et al., 2019).
Propiedades
Fórmula molecular |
C21H39N3O3 |
|---|---|
Peso molecular |
381.56 |
Nombre IUPAC |
(R)-14-Methyl-N-(1-methyl-2,6-dioxohexahydropyrimidin-5-yl)pentadecanamide |
InChI |
InChI=1S/C21H39N3O3/c1-17(2)14-12-10-8-6-4-5-7-9-11-13-15-19(25)23-18-16-22-21(27)24(3)20(18)26/h17-18H,4-16H2,1-3H3,(H,22,27)(H,23,25)/t18-/m1/s1 |
Clave InChI |
MKIKPCKSPYBSML-GOSISDBHSA-N |
SMILES |
O=C(N[C@@H](C(N1C)=O)CNC1=O)CCCCCCCCCCCCC(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Biemamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



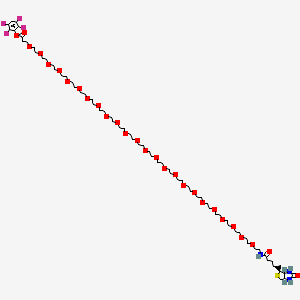
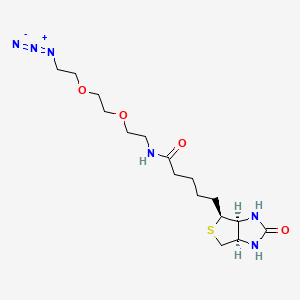
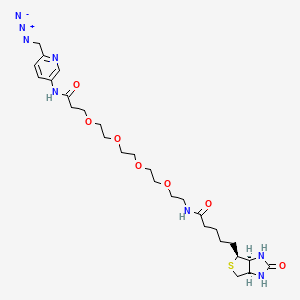


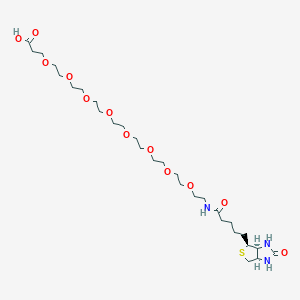
![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)
